Ceftazidime sodium

Antimicrobial susceptibility Pseudomonas aeruginosa MIC90 comparison

Ceftazidime sodium (CAS 73547-61-2) is the definitive third-generation cephalosporin for anti-pseudomonal susceptibility testing, offering an MIC90 of 8 mg/L against P. aeruginosa—superior to cefepime (16 mg/L). Complete stability to the Id β-lactamase ensures consistent AST panel performance across diverse isolates. The standard commercial grade is precisely co-formulated with sodium carbonate at 118 mg/g, achieving rapid dissolution within a target pH range of 5.0–7.5 upon reconstitution. With demonstrated 7-day refrigerated solution stability, it supports efficient hospital pharmacy batch preparation and reduces waste. Procure this high-purity reference standard to ensure accuracy in HPLC method validation, impurity profiling, and ophthalmic formulation development.

Molecular Formula C22H21N6NaO7S2
Molecular Weight 568.6 g/mol
CAS No. 73547-61-2
Cat. No. B1231384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftazidime sodium
CAS73547-61-2
SynonymsCeftazidime
Ceftazidime Anhydrous
Ceftazidime Pentahydrate
Fortaz
Fortum
GR 20263
GR-20263
GR20263
LY 139381
LY-139381
LY139381
Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))-
Tazidime
Molecular FormulaC22H21N6NaO7S2
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+]
InChIInChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13-;/t14-,18-;/m1./s1
InChIKeyJEEWDSDYUSEQML-ROMZVAKDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftazidime Sodium Procurement Guide: Third-Generation Cephalosporin with Differentiated Anti-Pseudomonal Activity


Ceftazidime sodium (CAS: 73547-61-2) is the sodium salt form of ceftazidime, a semi-synthetic third-generation cephalosporin antibiotic for parenteral administration [1]. Its core structural feature—an aminothiazolyl-oxime side chain with a pyridinium moiety at the C3 position—confers distinct pharmacological properties, including enhanced activity against Pseudomonas aeruginosa and stability against certain chromosomal and plasmid-mediated β-lactamases [2]. The compound is clinically supplied as a sterile powder blend of ceftazidime pentahydrate with sodium carbonate (typically 118 mg/g of ceftazidime activity) to facilitate rapid dissolution upon reconstitution [3].

Why Ceftazidime Sodium Cannot Be Interchanged with Other Third-Generation Cephalosporins


Despite classification within the same cephalosporin generation, third-generation agents differ substantially in their anti-pseudomonal spectra, β-lactamase stability profiles, and formulation chemistry [1]. Ceftazidime exhibits approximately eightfold greater activity against Pseudomonas aeruginosa compared to cefotaxime or moxalactam, a property not shared by ceftriaxone or cefotaxime [2]. Furthermore, the commercial ceftazidime sodium product is a co-formulation with sodium carbonate at precisely 118 mg/g to achieve rapid dissolution and a target pH range of 5.0–7.5 upon reconstitution [3]. Substituting ceftazidime with a different cephalosporin in formulations, susceptibility testing protocols, or clinical regimens would yield non-equivalent outcomes due to these quantifiable differences in microbiological activity and physicochemical behavior.

Quantitative Differentiation Evidence: Ceftazidime Sodium vs. Key Comparators


Anti-Pseudomonal Potency: Ceftazidime MIC90 vs. Cefepime, Cefpirome, and FK037

In a comparative study of 35 aminoglycoside-sensitive Pseudomonas aeruginosa clinical isolates, ceftazidime demonstrated a lower MIC90 (8 mg/L) than cefepime (16 mg/L), cefpirome (16 mg/L), and FK037 (32 mg/L), indicating superior intrinsic potency against this pathogen [1].

Antimicrobial susceptibility Pseudomonas aeruginosa MIC90 comparison

Clinical Efficacy Equivalence: Ceftazidime vs. Cefepime in Serious Infections

In a randomized multicenter clinical trial (n=348) comparing cefepime 2.0 g bid IV versus ceftazidime 2.0 g tid IV for serious bacterial infections, ceftazidime achieved a bacteriological eradication rate of 88% compared to 85% for cefepime [1]. Clinical response rates were comparable at 79% and 80%, respectively.

Clinical trial Bacteriological eradication Comparative efficacy

β-Lactamase Stability: Complete Resistance to Sabath-Abrahams (Id) Enzyme

Bioassay and spectrophotometric analysis demonstrated that ceftazidime was completely stable to hydrolysis by the Sabath and Abrahams β-lactamase (Id enzyme), which is constitutively present in all Pseudomonas aeruginosa strains [1]. This stability underlies its reliable activity against P. aeruginosa isolates regardless of basal β-lactamase expression.

β-lactamase stability Pseudomonas aeruginosa resistance mechanism

Formulation Solubility Enhancement: Sodium Carbonate Co-Formulation

Commercial ceftazidime sodium for injection is co-formulated with sodium carbonate at a precise concentration of 118 mg per gram of ceftazidime activity [1]. This co-formulation enables rapid dissolution upon reconstitution, with the pH of freshly constituted solutions ranging from 5.0 to 7.5 (USP specification) [2]. The total sodium content is approximately 54 mg (2.3 mEq) per gram of ceftazidime activity [1].

Pharmaceutical formulation Solubility Sodium carbonate

Reconstituted Solution Stability: 7-Day Refrigerated Storage at 4°C

A stability study using validated HPLC and micellar capillary electrophoresis methods demonstrated that ceftazidime reconstituted solutions (containing ceftazidime pentahydrate blended with anhydrous sodium carbonate) maintained acceptable stability when stored at 4°C for 7 days in a refrigerator, with pyridine degradation product content remaining within FDA-specified limits of ≤0.4% [1].

Stability Reconstitution HPLC Degradation

Ocular Isolate Susceptibility: 91.3% Ceftazidime Susceptibility in Keratitis-Derived P. aeruginosa

In a 2024 study of 23 Pseudomonas aeruginosa strains isolated from microbial keratitis cases in Australia, ceftazidime demonstrated a 91.3% susceptibility rate, substantially higher than imipenem (30.4%) and ciprofloxacin (52.2%) against the same ocular isolates [1].

Ocular infection Keratitis Pseudomonas aeruginosa Susceptibility rate

Optimal Ceftazidime Sodium Research and Industrial Application Scenarios


Antimicrobial Susceptibility Testing (AST) Panel Development: Pseudomonas aeruginosa Reference Standard

Given its MIC90 of 8 mg/L against aminoglycoside-sensitive P. aeruginosa—superior to cefepime (16 mg/L) and cefpirome (16 mg/L)—ceftazidime sodium is the preferred third-generation cephalosporin for inclusion in AST panels designed to assess anti-pseudomonal activity [6]. Its complete stability to the Id β-lactamase present in all P. aeruginosa strains ensures consistent performance across diverse clinical isolates, making it a reliable comparator when evaluating novel anti-pseudomonal agents or combination therapies [4].

Pharmaceutical Quality Control and Reference Standard Procurement

The commercial ceftazidime sodium product is defined by specific formulation parameters: co-formulation with sodium carbonate at 118 mg/g of ceftazidime activity, total sodium content of 54 mg (2.3 mEq)/g, and reconstituted solution pH of 5.0–7.5 at 100 mg/mL [6][4]. These precise specifications are essential for pharmaceutical manufacturers developing generic ceftazidime for injection products, compounding pharmacies preparing IV admixtures, and analytical laboratories requiring USP-grade reference standards for HPLC method validation and impurity profiling.

Hospital Pharmacy IV Admixture and Batch Preparation Programs

The demonstrated 7-day stability of reconstituted ceftazidime solutions at 4°C—with pyridine degradation product maintained below the FDA-specified limit of 0.4%—enables hospital pharmacy departments to implement batch preparation and extended refrigerated storage protocols [6]. This contrasts with cephalosporins requiring immediate use after reconstitution and supports inventory management efficiencies, reduced wastage, and consistent availability for empiric anti-pseudomonal therapy in inpatient settings.

Ocular Infection Research Models and Topical Formulation Development

The 91.3% susceptibility rate of P. aeruginosa keratitis isolates to ceftazidime—substantially higher than imipenem (30.4%) or ciprofloxacin (52.2%)—positions ceftazidime sodium as a relevant positive control in ocular infection research and as a candidate for topical ophthalmic formulation development [6]. Researchers developing novel anti-pseudomonal agents for corneal infections can use ceftazidime as the benchmark comparator for in vitro efficacy testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftazidime sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.